molecular formula C18H19N5O2S B3014218 3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide CAS No. 873856-93-0

3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide

Cat. No.: B3014218
CAS No.: 873856-93-0
M. Wt: 369.44
InChI Key: YGACKGPTAIHBGW-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide is a heterocyclic compound featuring a benzothiazole ring fused to a pyrazine-carboxamide core, with a morpholine-substituted ethyl chain at the amide nitrogen. The benzothiazole moiety is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity . The morpholine group enhances solubility and bioavailability due to its polar nature, while the pyrazine core contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-17(21-7-8-23-9-11-25-12-10-23)15-16(20-6-5-19-15)18-22-13-3-1-2-4-14(13)26-18/h1-6H,7-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGACKGPTAIHBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazole and pyrazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various amines, carboxylic acids, and activating agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in neuroprotection and cancer treatment.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which plays a role in cell survival and apoptosis . By inhibiting this pathway, the compound can promote cell survival and reduce cell death in certain conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) TPSA<sup>a</sup> LogP Biological Activity
3-(1,3-Benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide Pyrazine-benzothiazole Morpholin-4-yl-ethyl ~420 (estimated) ~85 ~2.1 Not reported (inferred kinase/antimicrobial)
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide Pyrazine-thiazole 3,4-Dimethoxyphenyl 342.4 115 1.9 Antimicrobial (inferred)
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones Thiopyrimidine Morpholin-4-yl-ethyl ~310–350 ~70–90 ~1.5–2 Antibacterial (Bacillus subtilis), Antifungal (Candida albicans)
AS601245 (1,3-Benzothiazol-2-yl-pyrimidinyl acetonitrile) Benzothiazole-pyrimidine Pyridinyl-ethylamino 392.5 97 3.2 JNK inhibitor

<sup>a</sup>TPSA: Topological Polar Surface Area.

Key Observations:

Core Heterocycles: The target compound’s pyrazine-benzothiazole scaffold differs from thiopyrimidines () and pyrazine-thiazoles (). The benzothiazole moiety is shared with AS601245, a known kinase inhibitor . The morpholin-4-yl-ethyl group is a common feature in antimicrobial agents (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines) .

Physicochemical Properties :

  • The target compound’s estimated TPSA (~85) is lower than ’s pyrazine-thiazole derivative (TPSA 115), suggesting better membrane permeability.
  • LogP (~2.1) indicates moderate lipophilicity, balancing solubility and cellular uptake.

Key Insights:

Synthetic Routes :

  • Morpholine-ethyl groups are typically introduced via nucleophilic substitution (e.g., reacting chloroethyl intermediates with morpholine) .
  • Benzothiazole-pyrazine coupling may follow methods analogous to ’s benzothiazole-acetamide synthesis .

Activity Trends :

  • Morpholine-ethyl substituents enhance antimicrobial efficacy, as seen in pyrimidines () and thiazoles ().
  • Pyrazine carboxamides (e.g., ) show moderate LogP values (~1.9–2.1), aligning with drug-like properties.

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide is a synthetic organic molecule that integrates several pharmacologically relevant structural motifs, including a pyrazine core, a benzothiazole moiety, and a morpholine group. These components suggest potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4O1SC_{16}H_{20}N_{4}O_{1}S, with a molecular weight of approximately 316.42 g/mol. The structure features a benzothiazole ring, known for its diverse biological activities, and a morpholine group that enhances solubility and bioavailability.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound may exhibit significant biological activities, particularly in the areas of:

  • Antitumor Activity : The compound's structural features suggest potential efficacy against various cancer cell lines.
  • Antimicrobial Properties : Similar compounds have shown promising results against bacterial strains.
  • CNS Activity : The morpholine component may contribute to neuroactive properties.

Antitumor Activity

A study evaluating the antitumor activity of benzothiazole derivatives found that compounds with similar structures demonstrated significant cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358). The IC50 values reported were as follows:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
This compoundTBDTBDTBD
Compound 86.75 ± 0.196.26 ± 0.336.48 ± 0.11
Compound 9TBDTBDTBD

These findings indicate the potential for further development of this compound as an antitumor agent.

Antimicrobial Activity

Research has shown that benzothiazole derivatives possess notable antimicrobial properties. A comparative study indicated that compounds with similar structures inhibited the growth of various bacterial strains effectively.

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The planar structure of the benzothiazole moiety allows for intercalation between DNA base pairs, potentially disrupting replication.
  • Enzyme Inhibition : The morpholine group may interact with specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : The compound could modulate neurotransmitter receptors due to the presence of the morpholine ring.

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